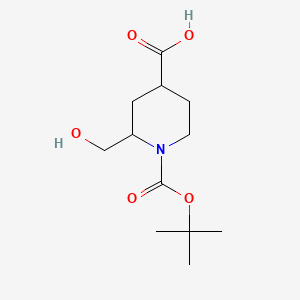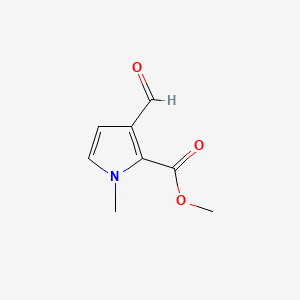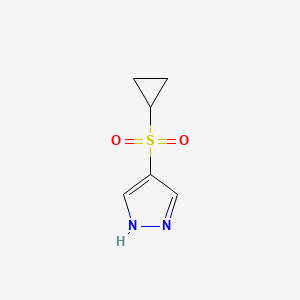![molecular formula C12H15N3O2 B15298075 tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)
tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group attached to the carboxylate moiety enhances the compound’s stability and solubility, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of an aryl aldehyde with 2-aminopyridine, followed by cycloaddition with tert-butyl isocyanide. This reaction is often catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of multicomponent reactions (MCRs) is favored due to their efficiency and atom economy. These methods allow for the incorporation of almost all starting materials into the final product, reducing waste and improving yield .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s pharmacological properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its ability to inhibit specific enzymes and pathways makes it a potential candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of high-value chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme sterol 14-alpha demethylase, which is crucial for ergosterol biosynthesis in fungal cells. This inhibition disrupts the cell membrane integrity, leading to antifungal effects . Additionally, the compound’s ability to undergo various chemical modifications allows it to target different pathways, enhancing its therapeutic potential .
Comparación Con Compuestos Similares
- tert-Butyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
- tert-Butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Comparison: Compared to similar compounds, tert-butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate stands out due to its unique structural features and reactivity. The presence of the amino group at the 8-position enhances its biological activity, making it a more potent candidate for drug development. Additionally, the tert-butyl group provides greater stability and solubility, which are advantageous in both synthetic and biological applications .
Propiedades
Fórmula molecular |
C12H15N3O2 |
|---|---|
Peso molecular |
233.27 g/mol |
Nombre IUPAC |
tert-butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)9-7-15-6-4-5-8(13)10(15)14-9/h4-7H,13H2,1-3H3 |
Clave InChI |
SGUUVNWFMZSXBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CN2C=CC=C(C2=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1,1-Dioxo-1lambda6-thian-4-yl)methyl]boronic acid](/img/structure/B15298006.png)






![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)
amine hydrochloride](/img/structure/B15298059.png)

![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)

